molecular formula C36H52OSi B11953906 3-(Triphenylsilyl)-3-octadecanol

3-(Triphenylsilyl)-3-octadecanol

Cat. No.: B11953906
M. Wt: 528.9 g/mol
InChI Key: JETQITUBPKDAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Triphenylsilyl)-3-octadecanol is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to an octadecanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylsilyl)-3-octadecanol typically involves the reaction of triphenylsilanol with an appropriate octadecanol derivative. One common method is the silylation of octadecanol using triphenylsilanol in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylsilyl)-3-octadecanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction may produce an alkane.

Scientific Research Applications

3-(Triphenylsilyl)-3-octadecanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Triphenylsilyl)-3-octadecanol involves its interaction with various molecular targets. The triphenylsilyl group can stabilize reactive intermediates, making it useful in catalysis and other chemical processes. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .

Comparison with Similar Compounds

Similar Compounds

    Triphenylsilanol: Similar in structure but lacks the octadecanol backbone.

    Triphenylsilane: Contains a triphenylsilyl group but lacks the hydroxyl functionality.

    Octadecanol: A simple long-chain alcohol without the triphenylsilyl group.

Uniqueness

3-(Triphenylsilyl)-3-octadecanol is unique due to the combination of the triphenylsilyl group and the long-chain octadecanol backbone. This combination imparts distinct chemical properties, such as increased stability and solubility in organic solvents, making it valuable in various applications .

Properties

Molecular Formula

C36H52OSi

Molecular Weight

528.9 g/mol

IUPAC Name

3-triphenylsilyloctadecan-3-ol

InChI

InChI=1S/C36H52OSi/c1-3-5-6-7-8-9-10-11-12-13-14-15-25-32-36(37,4-2)38(33-26-19-16-20-27-33,34-28-21-17-22-29-34)35-30-23-18-24-31-35/h16-24,26-31,37H,3-15,25,32H2,1-2H3

InChI Key

JETQITUBPKDAHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CC)(O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.